molecular formula C8H8BrN3O B13889364 6-Bromo-2,5-dimethyl-[1,2,4]triazolo[4,3-a]pyridin-3-one

6-Bromo-2,5-dimethyl-[1,2,4]triazolo[4,3-a]pyridin-3-one

Cat. No.: B13889364
M. Wt: 242.07 g/mol
InChI Key: CIIDRUICBFPYGL-UHFFFAOYSA-N
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Description

6-Bromo-2,5-dimethyl-[1,2,4]triazolo[4,3-a]pyridin-3-one is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by the presence of a bromine atom at the 6th position and two methyl groups at the 2nd and 5th positions on the triazolo[4,3-a]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2,5-dimethyl-[1,2,4]triazolo[4,3-a]pyridin-3-one can be achieved through various methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This method is catalyst-free and additive-free, making it an eco-friendly option. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of microwave irradiation can be scaled up to produce significant quantities of the compound efficiently. Additionally, late-stage functionalization of triazolopyridine derivatives can further enhance the synthetic utility of this compound .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,5-dimethyl-[1,2,4]triazolo[4,3-a]pyridin-3-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6th position can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under suitable conditions.

    Cyclization Reactions: The triazolopyridine ring system can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions vary depending on the desired transformation but often involve standard laboratory techniques such as heating, stirring, and the use of inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .

Scientific Research Applications

6-Bromo-2,5-dimethyl-[1,2,4]triazolo[4,3-a]pyridin-3-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Bromo-2,5-dimethyl-[1,2,4]triazolo[4,3-a]pyridin-3-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes and receptors, leading to changes in cellular processes. For example, it has been shown to inhibit the uptake of 5-hydroxytryptamine, a neurotransmitter, by synaptosomes . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Bromo-2,5-dimethyl-[1,2,4]triazolo[4,3-a]pyridin-3-one include other triazolopyridine derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H8BrN3O

Molecular Weight

242.07 g/mol

IUPAC Name

6-bromo-2,5-dimethyl-[1,2,4]triazolo[4,3-a]pyridin-3-one

InChI

InChI=1S/C8H8BrN3O/c1-5-6(9)3-4-7-10-11(2)8(13)12(5)7/h3-4H,1-2H3

InChI Key

CIIDRUICBFPYGL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=NN(C(=O)N12)C)Br

Origin of Product

United States

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